molecular formula C15H24FNO B1299471 N-butyl-5-(2-fluorophenoxy)pentan-1-amine CAS No. 5554-50-7

N-butyl-5-(2-fluorophenoxy)pentan-1-amine

Cat. No.: B1299471
CAS No.: 5554-50-7
M. Wt: 253.36 g/mol
InChI Key: BGFHXXHHYBJIDO-UHFFFAOYSA-N
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Description

N-butyl-5-(2-fluorophenoxy)pentan-1-amine is an organic compound with the molecular formula C15H24FNO It is characterized by the presence of a butyl group, a fluorophenoxy group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-5-(2-fluorophenoxy)pentan-1-amine typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-fluorophenol with 5-bromopentane to form 5-(2-fluorophenoxy)pentane.

    Amination: The intermediate 5-(2-fluorophenoxy)pentane is then reacted with butylamine under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-5-(2-fluorophenoxy)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The fluorophenoxy group can be reduced under specific conditions.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of reduced fluorophenoxy derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

N-butyl-5-(2-fluorophenoxy)pentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and interactions involving amine-containing compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-5-(2-fluorophenoxy)pentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The fluorophenoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-5-(2-chlorophenoxy)pentan-1-amine
  • N-butyl-5-(2-bromophenoxy)pentan-1-amine
  • N-butyl-5-(2-methylphenoxy)pentan-1-amine

Uniqueness

N-butyl-5-(2-fluorophenoxy)pentan-1-amine is unique due to the presence of the fluorine atom in the phenoxy group. Fluorine atoms can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. This makes this compound distinct from its analogs with different substituents on the phenoxy group.

Properties

IUPAC Name

N-butyl-5-(2-fluorophenoxy)pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24FNO/c1-2-3-11-17-12-7-4-8-13-18-15-10-6-5-9-14(15)16/h5-6,9-10,17H,2-4,7-8,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFHXXHHYBJIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCCOC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367242
Record name N-butyl-5-(2-fluorophenoxy)pentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5554-50-7
Record name N-butyl-5-(2-fluorophenoxy)pentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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